molecular formula C18H16N4 B14207952 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile CAS No. 790681-53-7

2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile

Katalognummer: B14207952
CAS-Nummer: 790681-53-7
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: WICCROUGNIICAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile is a complex organic compound that features a quinoline ring system substituted with a piperidine moiety and a propanedinitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile typically involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The reaction conditions generally include the use of a suitable solvent such as ethanol, and the reaction is conducted at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of piperidine-substituted quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing their activity. In anticancer applications, the compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile is unique due to its combination of a quinoline ring, a piperidine moiety, and a propanedinitrile group

Eigenschaften

CAS-Nummer

790681-53-7

Molekularformel

C18H16N4

Molekulargewicht

288.3 g/mol

IUPAC-Name

2-[(2-piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile

InChI

InChI=1S/C18H16N4/c19-12-14(13-20)10-16-11-15-6-2-3-7-17(15)21-18(16)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2

InChI-Schlüssel

WICCROUGNIICAE-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.